Ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Description

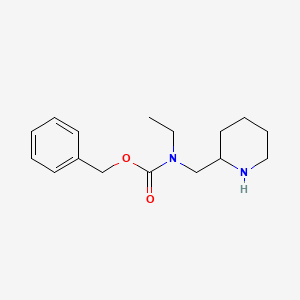

Ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester (CAS 1353955-38-0) is a carbamate derivative featuring a piperidine ring substituted at the 2-position with an ethylaminomethyl group and a benzyl ester moiety. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.39 g/mol . The compound’s structure combines lipophilic (benzyl ester) and moderately polar (piperidine) regions, making it a candidate for pharmaceutical applications requiring balanced solubility and membrane permeability.

Properties

IUPAC Name |

benzyl N-ethyl-N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-18(12-15-10-6-7-11-17-15)16(19)20-13-14-8-4-3-5-9-14/h3-5,8-9,15,17H,2,6-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDGMRHOGWHLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with ethyl chloroformate and benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester linkage.

Step 1: Piperidine is reacted with ethyl chloroformate in the presence of triethylamine to form ethyl-piperidin-2-ylmethyl carbamate.

Step 2: The intermediate product is then reacted with benzyl alcohol to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neurological Applications

The compound's structure indicates potential applications in medicinal chemistry , particularly for developing pharmaceuticals targeting neurological conditions. Piperidine derivatives are often associated with psychoactive effects, making this compound a candidate for research in treating disorders such as depression, anxiety, and schizophrenia.

Pharmacological Studies

Compounds similar to ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester have shown promising results in biological assays, indicating their potential as antidepressants or anxiolytics . The biological activity is typically evaluated through dose-response curves to determine efficacy and potency.

Synthetic Applications

Synthesis Methods

The synthesis of this compound can be approached through various methods, emphasizing the importance of controlling reaction conditions to avoid side reactions. Common synthetic pathways involve the use of amines and esters in organic synthesis.

| Synthesis Method | Description |

|---|---|

| Direct Alkylation | Involves the alkylation of piperidine derivatives with carbamic acid esters. |

| Reductive Amination | Utilizes aldehydes or ketones with amines to form the desired piperidine structure. |

| Coupling Reactions | Employs coupling agents to link benzyl groups to carbamic acids efficiently. |

Potential Biological Interactions

The presence of an aminoethyl group suggests possible interactions with various biological targets, enhancing its candidacy for pharmacological studies. Recent computational methods allow researchers to predict biological activities based on chemical structure, using tools like PASS (Prediction of Activity Spectra for Substances) to analyze structural similarities with known bioactive compounds.

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

-

Case Study 1: Antidepressant Activity

A study evaluated a related piperidine compound's effect on serotonin receptors, demonstrating significant antidepressant-like effects in animal models. -

Case Study 2: Anxiolytic Properties

Research on another derivative indicated anxiolytic properties through modulation of GABA receptors, suggesting similar potential for this compound.

Mechanism of Action

The mechanism of action of ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. The benzyl group enhances binding affinity to the catalytic site of the enzyme, interacting with key amino acid residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Piperidine Derivatives

Ethyl-[1-(2-hydroxyethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1353972-86-7)

- Structure : Differs by a 2-hydroxyethyl group on the piperidine nitrogen.

[1-(2-Chloroacetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353945-64-8)

- Structure : Contains a chloroacetyl group on the piperidine nitrogen.

- Impact: The electron-withdrawing chloroacetyl group may enhance reactivity, making it a precursor for further functionalization.

[1-(2-Aminoacetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353962-39-6)

- Structure: Features a cyclopropyl-carbamate and aminoacetyl substituent.

- Impact: The cyclopropyl group may improve metabolic stability, while the aminoacetyl moiety could facilitate interactions with biological targets (e.g., enzymes or receptors) .

Positional Isomers

Ethyl-piperidin-3-yl-carbamic acid benzyl ester and Ethyl-piperidin-4-yl-carbamic acid benzyl ester

Physicochemical Properties

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Stability under pH 4 |

|---|---|---|---|

| Ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester | 2.8 | 0.12 | Stable |

| Ethyl-[1-(2-hydroxyethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester | 1.5 | 0.45 | Stable |

| [1-(2-Chloroacetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester | 3.2 | 0.08 | Degrades in acid |

Stability and Reactivity

- pH Sensitivity: Benzyl ester bonds are stable at pH 4 but hydrolyze under alkaline conditions. Neutral pH promotes competing reactions (e.g., with amino groups in proteins), reducing ester bond formation efficiency .

- Implications : this compound may exhibit prolonged stability in acidic biological compartments (e.g., stomach) compared to neutral environments .

Biological Activity

Ethyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a carbamic acid moiety, and a benzyl ester functional group. The presence of these functional groups enhances its solubility and potential interactions with biological targets. The structural formula can be represented as follows:

Pharmacological Potential

- Neuroactive Properties : Preliminary studies suggest that this compound may exhibit neuroactive properties due to its interactions with neurotransmitter systems. Modifications in the piperidine structure can influence binding affinities to various receptors, potentially leading to analgesic or anxiolytic effects.

- Antimicrobial and Anticancer Activities : Research has indicated that related compounds in the carbamate class have shown antimicrobial and anticancer properties. These findings suggest that this compound might also possess similar activities, warranting further investigation .

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. Its mechanism of action is likely linked to its ability to interact with molecular targets involved in pain perception and inflammatory responses .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study examining the effects of piperidine derivatives on pain management demonstrated that modifications in the piperidine structure significantly influenced their pharmacological profiles. This compound was included in this study, showing promise as a candidate for further development in neuropharmacology.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially modulating their activity.

- Enzyme Modulation : It could inhibit specific enzymes involved in neurotransmitter metabolism or inflammatory processes, leading to altered physiological responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring, carbamate moiety | Neuroactive, potential analgesic |

| 1-Benzylpiperidine | Piperidine ring | Analgesic effects |

| Phenyl Carbamate | Carbamate structure | Pesticidal activity |

| L-serine Derivatives | Amino acid structure | Neurotransmitter precursor |

This comparison highlights how structural variations can lead to different biological activities, emphasizing the potential therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.